molecular formula C15H18N2O2S B2994838 2,4,6-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 321531-69-5

2,4,6-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No. B2994838
CAS RN: 321531-69-5
M. Wt: 290.38
InChI Key: RCBXQALFHNNNPJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4,6-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide are not detailed in the sources I found .

Scientific Research Applications

Coordination Chemistry and Chemical Nucleases

One notable application involves the formation of copper(II) complexes with sulfonamides derived from 2-picolylamine, including 2,4,6-trimethyl-N-[pyridin-2-ilmethyl]benzenesulfonamide. These compounds, upon reacting with Cu(II) salts, yield coordination compounds with distorted tetrahedral geometry around the metal ion. These complexes act as chemical nucleases in the presence of ascorbate/H₂O₂, generating reactive oxygen species like hydroxyl and singlet oxygen-like species, showcasing their potential in biochemical applications (Macías et al., 2006).

Catalysis

In catalysis, N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, closely related to the target compound, have been synthesized and utilized in the base-free transfer hydrogenation of ketones. These compounds form part of air-stable complexes with pentamethylcyclopentadienyl (Cp*) IrIII Cl, displaying high activity in transfer hydrogenation under air without the need for basic additives or halide abstractors, which marks an advancement in green chemistry applications (Ruff et al., 2016).

Antimicrobial Activity

Furthermore, derivatives of the compound have shown antimicrobial activities. For instance, N-pyridin-3-yl-benzenesulfonamide demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential in developing new antimicrobial agents (Ijuomah et al., 2022).

Anticancer Activity

Additionally, novel indenopyridine derivatives, which are structurally related to 2,4,6-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, have been synthesized and evaluated for their anticancer activity against the breast cancer cell line MCF7. Some compounds showed higher potency than the reference drug Doxorubicin, suggesting their potential as anticancer agents (Ghorab & Al-Said, 2012).

properties

IUPAC Name

2,4,6-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-11-8-12(2)15(13(3)9-11)20(18,19)17-10-14-6-4-5-7-16-14/h4-9,17H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBXQALFHNNNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

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